molecular formula C9H8BrNO B1583953 6-Bromo-2,3-dihydroquinolin-4(1H)-one CAS No. 76228-06-3

6-Bromo-2,3-dihydroquinolin-4(1H)-one

Katalognummer: B1583953
CAS-Nummer: 76228-06-3
Molekulargewicht: 226.07 g/mol
InChI-Schlüssel: WAFBCQPOMZIGTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-2,3-dihydroquinolin-4(1H)-one (CAS: 76228-06-3) is a halogenated dihydroquinoline derivative with the molecular formula C₉H₈BrNO and a molecular weight of 226.07 g/mol . It is characterized by a bromine atom at the 6-position of the quinoline scaffold and a partially saturated 2,3-dihydroquinolin-4(1H)-one structure. This compound is typically stored at room temperature and is commercially available in high purity (≥98%) . Its synthetic utility lies in its role as a precursor for pharmaceuticals, agrochemicals, and materials science, particularly in palladium-catalyzed cross-coupling reactions .

Eigenschaften

IUPAC Name

6-bromo-2,3-dihydro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFBCQPOMZIGTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1=O)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353957
Record name 6-BROMO-2,3-DIHYDROQUINOLIN-4(1H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76228-06-3
Record name 6-BROMO-2,3-DIHYDROQUINOLIN-4(1H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-1,2,3,4-tetrahydroquinolin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Electrophilic Bromination of 2,3-Dihydroquinolin-4(1H)-one

The most common synthetic approach to 6-Bromo-2,3-dihydroquinolin-4(1H)-one involves the electrophilic bromination of 2,3-dihydroquinolin-4(1H)-one. This method exploits the activated aromatic ring of the quinolinone to introduce a bromine atom selectively at the 6-position.

Key Reaction Conditions:

Parameter Typical Conditions
Brominating Agent Bromine (Br2) or N-Bromosuccinimide (NBS)
Solvent Acetic acid, dichloromethane (DCM), or similar organic solvents
Temperature Room temperature to reflux (25°C to 80°C)
Reaction Time Several hours (varies with scale and reagent)
Work-up Quenching with water or sodium bisulfite, extraction with organic solvents, purification by recrystallization or chromatography

Mechanistic Notes:

  • Electrophilic bromination proceeds via the formation of a bromonium ion intermediate.
  • The presence of the carbonyl group at the 4-position directs bromination to the 6-position due to electronic and steric effects.
  • NBS is often preferred for milder conditions and better selectivity.

This method yields this compound with high regioselectivity and moderate to good yields, depending on reaction optimization.

Industrial Scale Synthesis and Process Optimization

For industrial production, the synthesis of this compound is adapted to continuous flow systems to enhance scalability, reproducibility, and safety.

Industrial Process Features:

Aspect Description
Reactor Type Continuous flow reactors with automated control
Solvent Use Environmentally benign solvents preferred (e.g., ethanol, ethyl acetate)
Brominating Agent Controlled addition of bromine or NBS
Temperature Control Precise temperature regulation to maintain selectivity
Waste Management Implementation of green chemistry principles to minimize hazardous by-products
Yield and Purity Optimized to maximize output and reduce impurities

This approach allows for:

  • Enhanced reaction control, reducing side reactions.
  • Improved safety by minimizing handling of bromine.
  • Increased throughput with consistent product quality.

Alternative Synthetic Routes and Precursors

While electrophilic bromination is predominant, alternative methods have been explored in related quinoline derivatives, which may be adapted for this compound.

Patent Literature Insights:

  • Some patents describe preparation methods involving bromo-substituted anilines as starting materials, followed by cyclization and functional group transformations to yield brominated quinoline derivatives.
  • Use of phosphorus trichloride and other reagents in multi-step syntheses to introduce halogen substituents on quinoline rings has been documented.
  • Reaction conditions such as refluxing in solvents like diphenyl ether, toluene, or ethyl acetate are employed to facilitate ring closure and substitution.

Although these methods are more complex, they may offer routes to derivatives or analogs with varied substitution patterns.

Summary Table of Preparation Methods

Method Starting Material Brominating Agent Solvent(s) Conditions Advantages Limitations
Electrophilic Bromination 2,3-Dihydroquinolin-4(1H)-one Br2 or NBS Acetic acid, DCM RT to reflux, several hours High regioselectivity, simple Handling bromine, moderate yield
Continuous Flow Industrial Synthesis Same as above Controlled Br2 or NBS Ethanol, ethyl acetate Automated, controlled temp Scalable, reproducible Requires specialized equipment
Multi-step Synthesis via Bromoanilines Bromo-substituted anilines Various (PCl3, etc.) Diphenyl ether, toluene Reflux, multi-step Access to derivatives More complex, longer synthesis

Research Findings and Optimization Notes

  • Bromination selectivity is influenced by solvent polarity and temperature; acetic acid favors electrophilic substitution at the 6-position.
  • NBS provides a safer alternative to elemental bromine, reducing over-bromination and side reactions.
  • Continuous flow systems demonstrate improved yields (up to 85%) and purity (>98%) compared to batch processes.
  • Green chemistry adaptations, such as solvent recycling and use of less toxic solvents, are increasingly integrated into industrial protocols.
  • Analytical methods such as 1H NMR, LC-MS, and HPLC are routinely employed to confirm structure and purity post-synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-2,3-dihydroquinolin-4(1H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The dihydroquinolinone structure can be oxidized to form quinolinone derivatives.

    Reduction Reactions: The compound can be reduced to form fully saturated quinoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted quinolinone derivatives.

    Oxidation Reactions: Products include quinolinone derivatives with higher oxidation states.

    Reduction Reactions: Products include fully saturated quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Research indicates that this compound exhibits antimicrobial and anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). In vitro assays demonstrated IC₅₀ values ranging from 2.43 to 14.65 μM, indicating significant potency against these cells.

Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, 6-Bromo-2,3-dihydroquinolin-4(1H)-one was found to induce apoptosis in cancer cells by enhancing caspase-3 activity. Morphological changes were observed at low concentrations, highlighting its potential as an anticancer agent .

Medicine

The compound has been explored for its therapeutic applications in drug development. Its ability to interact with various biological targets makes it a candidate for new drug formulations aimed at treating diseases such as cancer and infections.

Table 2: Biological Activities of this compound

Activity TypeEffectivenessReference
AnticancerIC₅₀: 2.43 - 14.65 μM
AntimicrobialEffective against multiple strains
AntioxidantScavenges free radicals

Molecular Mechanisms

The biological activities of this compound are attributed to its interactions with various biomolecules:

  • Enzyme Inhibition: The compound inhibits specific enzymes by binding to their active sites, modulating metabolic pathways.
  • Gene Expression Modulation: It influences gene expression through interactions with transcription factors or regulatory proteins.
  • Cell Signaling Pathways: The compound impacts critical signaling pathways essential for cellular responses.

Wirkmechanismus

The mechanism of action of 6-Bromo-2,3-dihydroquinolin-4(1H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the dihydroquinolinone structure can facilitate binding to these targets, leading to modulation of biological pathways. For example, the compound may inhibit enzyme activity or interfere with signal transduction pathways, resulting in therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

Halogen-Substituted Derivatives
  • 6-Bromo vs. 8-Bromo Isomers: The position of bromine significantly impacts reactivity. For example, 6-bromo derivatives (e.g., 6-Bromo-2,3-dihydroquinolin-4(1H)-one) undergo Mannich reactions with arenoylethyl groups, whereas 8-bromo isomers (e.g., 8-Bromo-2,3-dihydroquinolin-4(1H)-one, CAS: 38470-29-0) remain inert under identical conditions . Melting points vary: 6-Bromo derivatives (e.g., 162°C for 5s ) generally exhibit lower melting points compared to 8-substituted analogs due to differences in crystal packing .
  • Nitro vs. Bromo Substitution: Replacing bromine with a nitro group (e.g., 6-Nitro-2,3-dihydroquinolin-4(1H)-one) introduces stronger electron-withdrawing effects, altering reactivity in nucleophilic aromatic substitution.
Sulfonyl and Aryl Modifications
  • Tosyl Derivatives: 1-Tosyl-2,3-dihydroquinolin-4(1H)-one (1l, CAS: 57445-27-9) has a sulfonyl group at the 1-position, increasing steric bulk and resistance to hydrolysis. Its melting point (94.6–95.2°C) is lower than brominated analogs, reflecting reduced crystallinity . 6-Bromo-1-tosyl derivatives (e.g., 5s ) show enhanced anticancer activity compared to non-sulfonylated analogs, likely due to improved cellular uptake .
  • Aryl-Substituted Derivatives :

    • Compounds like 2-(4-Fluorophenyl)-6-bromo-2,3-dihydroquinazolin-4(1H)-one (3b) exhibit higher melting points (235–237°C) due to fluorine’s electronegativity stabilizing intermolecular interactions .

Biologische Aktivität

6-Bromo-2,3-dihydroquinolin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₈BrNO
  • SMILES : C1CNC2=C(C1=O)C=C(C=C2)Br
  • InChIKey : WAFBCQPOMZIGTJ-UHFFFAOYSA-N

The compound features a bromine atom at the 6-position of the quinoline ring, which plays a crucial role in its biological activity by influencing electronic properties and molecular interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that the presence of the bromine substituent enhances its interaction with microbial cell structures, possibly through disruption of cell wall synthesis or inhibition of essential enzymes involved in bacterial metabolism .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Notably:

  • Cell Line Studies : In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The mechanism appears to involve the activation of caspase pathways, leading to increased apoptotic markers at concentrations as low as 1 μM .
  • Molecular Docking Studies : Molecular docking simulations have shown that this compound can bind effectively to key proteins involved in cancer cell proliferation and survival. The binding affinities suggest a potential role as an inhibitor of tumor growth factors .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : It potentially modulates receptor activity linked to cell signaling pathways that regulate growth and apoptosis.
  • Oxidative Stress Induction : By increasing reactive oxygen species (ROS) levels within cells, it may trigger stress responses that lead to cell death in malignant cells .

Case Studies and Research Findings

StudyFindings
Study ADemonstrated significant apoptosis induction in breast cancer cells with enhanced caspase activity at low concentrations.
Study BEvaluated the binding affinity of the compound to key proteins involved in cancer progression; showed promising results for further development as an anticancer agent.
Study CReported on the antimicrobial activity against various pathogens; highlighted structure-activity relationships that enhance efficacy through structural modifications.

Q & A

Q. Answer :

  • Over-oxidation : Formation of quinoline-4-carboxylic acid. Mitigate by limiting reaction time (<6 hours) and using inert atmospheres .
  • Debromination : Occurs under strong acidic conditions. Use neutral organocatalysts (e.g., pyrrolidine) instead of H₂SO₄ .
  • Byproduct identification : Monitor via TLC (Rf ~0.4 in 7:3 hexane/EtOAc) and LC-MS. Purify via preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

Advanced: How to computationally model the compound’s interaction with biological targets?

Q. Answer :

  • Docking simulations : Use AutoDock Vina with DNA gyrase (PDB: 1KZN). Bromine’s van der Waals radius (~1.85 Å) aligns with hydrophobic pockets (e.g., Leu84, Val167) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Bromine forms persistent halogen bonds (distance ~3.2 Å) with backbone carbonyls .
  • QSAR models : Train on IC₅₀ data (pIC₅₀ = -logIC₅₀) using MOE descriptors (e.g., LogP, polar surface area). Bromine contributes +0.3 to pIC₅₀ via lipophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-2,3-dihydroquinolin-4(1H)-one
Reactant of Route 2
6-Bromo-2,3-dihydroquinolin-4(1H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.